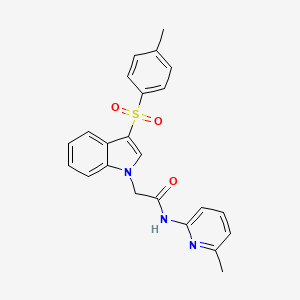![molecular formula C13H11ClN4O2S B2442823 N-(4-chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251594-96-3](/img/structure/B2442823.png)
N-(4-chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide” is a compound that belongs to the [1,2,4]triazolo[4,3-a]pyridine class . This class of compounds has been studied for their potential antiviral and antimicrobial activities . They have also been explored as potential inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyridine derivatives involves aromatic nucleophilic substitution . The starting compound, 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine, is reacted with different amines and triazole-2-thiol to yield the new compounds .Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[4,3-a]pyridine derivatives can be analyzed using techniques such as 1H NMR and mass spectra . For instance, the 1H NMR spectrum of a related compound showed multiple peaks, indicating the presence of various types of hydrogen atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involving [1,2,4]triazolo[4,3-a]pyridine derivatives are primarily related to their synthesis. As mentioned earlier, these compounds are synthesized via aromatic nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of [1,2,4]triazolo[4,3-a]pyridine derivatives can be determined using various analytical techniques. For example, the melting point of a related compound was found to be 188–189 °C .科学的研究の応用
Herbicidal Activity
N-(4-chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide and its derivatives have been explored for their potential as herbicides. Research has shown that these compounds can exhibit significant herbicidal activity on a broad spectrum of vegetation at low application rates. This property is attributed to the unique structure of these compounds, which are synthesized by condensing a 2-chlorosulfonyl[1,2,4]triazolo[1,5-a]pyridine compound with an aryl amine (Moran, 2003).
Antifungal and Insecticidal Properties
Several derivatives of this compound have been found to exhibit good antifungal and insecticidal activities. For instance, specific derivatives have shown inhibition rates against fungal species like Rhizotonia erealis and Helminthosporium maydis, as well as significant mortality rates against insects like Plutella xylostella and Helicoverpa armigera. These findings suggest a promising avenue for the development of new fungicides and insecticides (Xu et al., 2017).
Antimicrobial Activity
Research into the antimicrobial properties of substituted sulfonamides and sulfinyl compounds derived from this compound has also been conducted. The synthesis of these compounds and their subsequent screening for antimicrobial activity is a significant step in discovering new antimicrobial agents (Abdel-Motaal & Raslan, 2014).
Potential Antimalarial Agents
A novel series of [1,2,4]triazolo[4,3-a]pyridines bearing a sulfonamide fragment, including this compound derivatives, have been studied for their potential as antimalarial agents. These compounds were synthesized and evaluated for their activity against Plasmodium falciparum, with some showing promising inhibitory concentrations. This research contributes to the ongoing search for new antimalarial drugs (Karpina et al., 2020).
将来の方向性
The [1,2,4]triazolo[4,3-a]pyridine class of compounds has potential in various therapeutic areas, including antiviral, antimicrobial, and cancer immunotherapy . Future research could focus on improving the potency of these compounds, investigating their selectivity over other enzymes, and exploring their potential in other therapeutic areas .
作用機序
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been synthesized as potential antiviral and antimicrobial agents . Another study mentioned that [1,2,4]triazolo[4,3-a]pyrazine derivatives were evaluated for their inhibitory activities toward c-Met/VEGFR-2 kinases .
Mode of Action
Similar compounds have shown to inhibit the growth of cancer cells by inhibiting the expression of c-met and vegfr-2 .
Biochemical Pathways
Similar compounds have been found to interfere with the c-met and vegfr-2 pathways .
Result of Action
Similar compounds have shown promising antiproliferative activities against various cancer cell lines .
特性
IUPAC Name |
N-(4-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4O2S/c1-9-15-16-13-7-6-12(8-18(9)13)21(19,20)17-11-4-2-10(14)3-5-11/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNGSSNHMJCFCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-ethyl-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2442741.png)
![Ethyl 2-[[3-(ethoxycarbonylamino)-5-iodothiophene-2-carbonyl]amino]-2-methylpropanoate](/img/structure/B2442742.png)
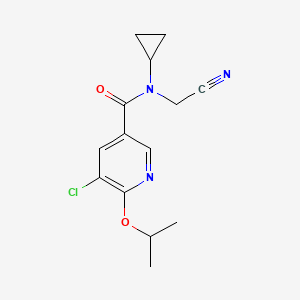
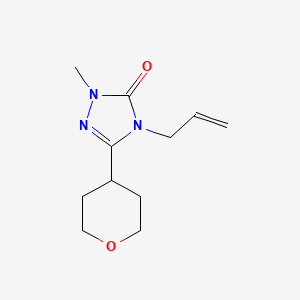
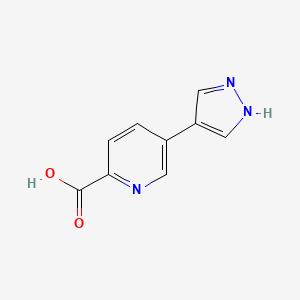
![2-Amino-4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B2442752.png)
![7-benzyl-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2442753.png)

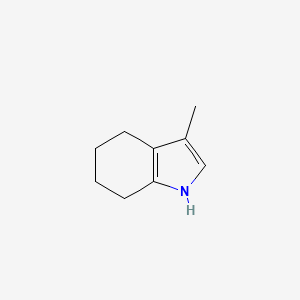
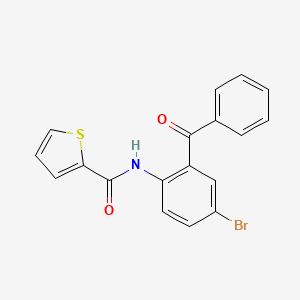
![2-(2-Chlorophenyl)-5-[(2-methoxyphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B2442758.png)
![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2442762.png)
